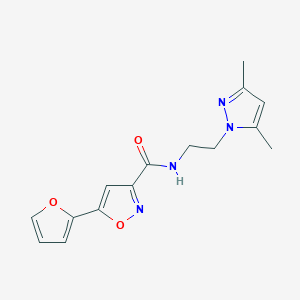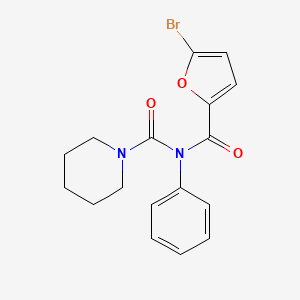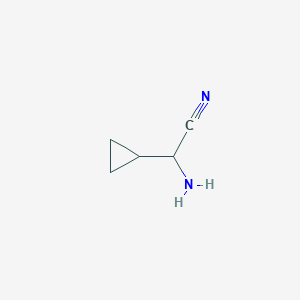![molecular formula C21H22N4O2S B2849218 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034464-13-4](/img/structure/B2849218.png)
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This compound is characterized by the presence of a piperidine ring, benzoyl group, and a pyrido-pyrimidinone core structure, making it a versatile candidate for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
Formation of Piperidine Derivative: : The synthesis typically begins with the formation of a piperidine derivative. A common method involves the reaction of piperidine with an appropriate benzoyl chloride in the presence of a base like triethylamine.
Introduction of Ethylthio Group: : This step includes the nucleophilic substitution of an ethylthio group onto the benzoyl ring. This can be achieved using ethylthiolate in the presence of a mild base under controlled temperature conditions.
Cyclization to Form Pyrido-Pyrimidinone Core: : The final step involves the cyclization of the intermediate compounds to form the pyrido-pyrimidinone core. This is usually done through a multi-step reaction involving cyclization reagents like polyphosphoric acid or other suitable catalysts.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimized processes such as:
Continuous flow reactions to ensure uniform reaction conditions.
Use of catalysts to lower the energy requirements.
Purification steps employing crystallization or chromatography techniques to achieve high purity of the final compound.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, particularly at the ethylthio group, to form sulfoxides or sulfones. Reagents like hydrogen peroxide or m-chloroperbenzoic acid are often used.
Reduction: : Reduction reactions can target the carbonyl group of the benzoyl moiety, transforming it into the corresponding alcohol. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Substituted piperidines and pyrido-pyrimidinones.
科学研究应用
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has found applications in:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as a modulator of biochemical pathways.
Medicine: : Explored for its therapeutic potential, particularly in the context of anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: : Utilized in the development of novel materials with specific chemical properties.
作用机制
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The ethylthio group and pyrido-pyrimidinone core are critical for its binding affinity and specificity. It can modulate pathways involved in cell proliferation, apoptosis, or signal transduction, depending on the biological context.
相似化合物的比较
When compared to similar compounds like 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)-pyrimidin-4(3H)-one, this compound exhibits unique properties due to the presence of the pyrido-pyrimidinone core, which enhances its biological activity and specificity. Other similar compounds include:
3-(1-(2-(methylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyridin-4(3H)-one
Each of these compounds varies slightly in their structure, leading to differences in their chemical reactivity and biological activity.
There you have it—a comprehensive exploration of 3-(1-(2-(ethylthio)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one. Hope this satisfies your curiosity! If there's anything more specific you'd like to delve into, let me know.
属性
IUPAC Name |
3-[1-(2-ethylsulfanylbenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-28-18-8-4-3-6-16(18)20(26)24-12-9-15(10-13-24)25-14-23-19-17(21(25)27)7-5-11-22-19/h3-8,11,14-15H,2,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGMXSKSIWVSQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)N3C=NC4=C(C3=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[5-(4-chlorophenyl)-2-pyrimidinyl]sulfanyl}propanoate](/img/structure/B2849138.png)
![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2849139.png)


![2-[({4-chloro-2-[(5-chloro-2-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}phenyl)disulfanyl]phenyl}imino)methyl]-5-methoxybenzenol](/img/structure/B2849144.png)



![6-methyl-1-propyl-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2849150.png)


![N-[(4-methoxyphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2849156.png)
